molecular formula C8H11N3O4 B1221615 1-(3'-Amino-3'-carboxypropyl)uracil CAS No. 69557-82-0

1-(3'-Amino-3'-carboxypropyl)uracil

Cat. No.: B1221615
CAS No.: 69557-82-0
M. Wt: 213.19 g/mol
InChI Key: JRUDOTYRCSMXFT-YFKPBYRVSA-N
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Description

1-(3’-Amino-3’-carboxypropyl)uracil is a modified nucleoside analog derived from uracil, a pyrimidine base found in RNA and DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3’-Amino-3’-carboxypropyl)uracil can be synthesized through the polymerization of amino acids containing nucleotide bases. One method involves suspending the compound in water and treating it with N,N’-carbonyldiimidazole, which facilitates the formation of peptides . The products formed from the enantiomers are hydrolyzed to the monomeric amino acids by pronase .

Industrial Production Methods: While specific industrial production methods for 1-(3’-Amino-3’-carboxypropyl)uracil are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups and selective deprotection steps to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3’-Amino-3’-carboxypropyl)uracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

1-(3’-Amino-3’-carboxypropyl)uracil is unique due to its specific modifications, which distinguish it from other nucleoside analogs. Similar compounds include:

These compounds share similar structural features but differ in their specific applications and roles in biological systems.

Properties

IUPAC Name

(2S)-2-amino-4-(2,4-dioxopyrimidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c9-5(7(13)14)1-3-11-4-2-6(12)10-8(11)15/h2,4-5H,1,3,9H2,(H,13,14)(H,10,12,15)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUDOTYRCSMXFT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30989591
Record name 2-Amino-4-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69557-82-0
Record name 1-(3'-Amino-3'-carboxypropyl)uracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069557820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3'-Amino-3'-carboxypropyl)uracil
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1-(3'-Amino-3'-carboxypropyl)uracil
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1-(3'-Amino-3'-carboxypropyl)uracil
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1-(3'-Amino-3'-carboxypropyl)uracil
Reactant of Route 5
1-(3'-Amino-3'-carboxypropyl)uracil
Reactant of Route 6
1-(3'-Amino-3'-carboxypropyl)uracil

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